![molecular formula C16H12FN3O3S2 B187273 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5565-07-1](/img/structure/B187273.png)
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.
作用機序
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a key enzyme that is involved in the signaling pathway of B cells. By inhibiting BTK, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide prevents the activation and proliferation of cancer cells, leading to their death. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of other kinases that are involved in the survival and proliferation of cancer cells, such as AKT and ERK.
生化学的および生理学的効果
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the production of cytokines and other inflammatory mediators. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in cancer cells and for developing new cancer therapies. However, one limitation of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide may not be effective in all types of cancer, and more research is needed to determine its optimal use.
将来の方向性
There are several future directions for the research and development of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, which can help to personalize cancer treatment. Finally, more research is needed to determine the long-term safety and efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in clinical trials, which will be critical for its eventual approval as a cancer therapy.
合成法
The synthesis of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-fluorobenzamide, which is reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst to yield the intermediate compound. This intermediate is then treated with a series of reagents to produce the final product, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
科学的研究の応用
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
CAS番号 |
5565-07-1 |
|---|---|
製品名 |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
分子式 |
C16H12FN3O3S2 |
分子量 |
377.4 g/mol |
IUPAC名 |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
InChIキー |
BSWBUBIXAPWDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



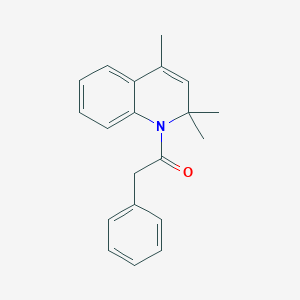
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
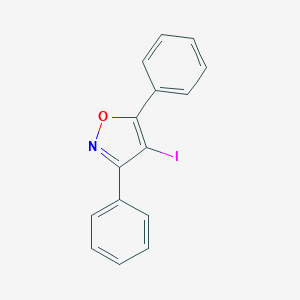
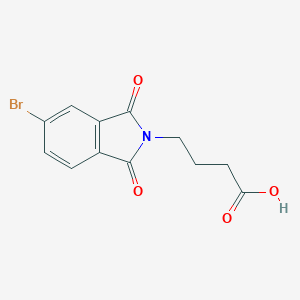
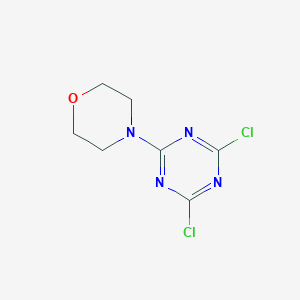
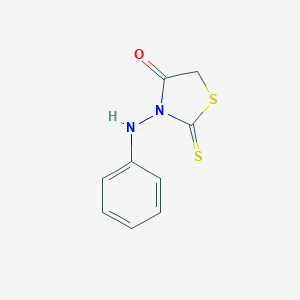
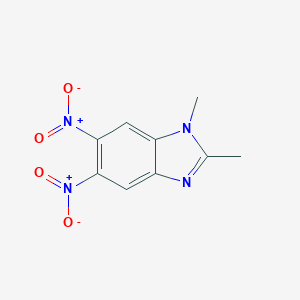
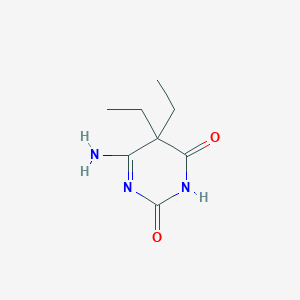
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
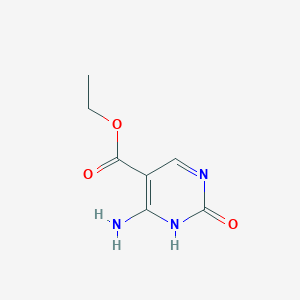
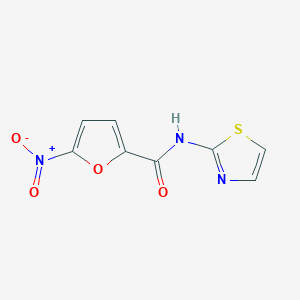
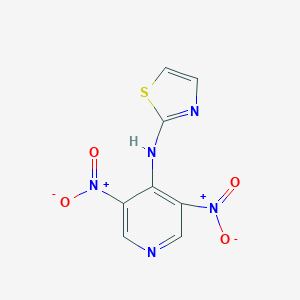
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)